Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside involves various strategies, including glycosylation reactions, selective benzoylation, and bromination methods. For instance, the synthesis of disaccharide derivatives through glycosylation of benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside with tetra-O-acetyl-alpha-D-galactopyranosyl bromide demonstrates a method to obtain complex saccharide structures (Matta, Vig, & Abbas, 1984). Additionally, the preparation of 2,3,6,-Tri-O-benzoyl-α-D-glucopyranosyl bromide through bromination of tetra-O-benzoyl-D-glucopyranose highlights a key step in the synthesis of this compound (Wadsworth, Schroeder, & Green, 1968).
Molecular Structure Analysis
The molecular structure of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside and its derivatives has been elucidated using various analytical techniques, including NMR spectroscopy and X-ray crystallography. These studies provide insight into the conformations and stereochemistry of the compound. For example, crystal and molecular structures of substituted α-d-glucopyranosides were determined, offering valuable information on the structural characteristics of similar molecules (Ruz̆ić-Toroš et al., 1987).
Chemical Reactions and Properties
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including methanolysis, sulfation, and reactions with nucleophiles. These reactions are crucial for modifying the compound and synthesizing derivatives with specific functionalities. The study of 6-bromo-6-deoxy hexose derivatives, for example, explores the ring opening of benzylidene acetals with N-bromosuccinimide, a reaction relevant to the chemical modification of glucopyranosides (Hanessian, 2003).
Scientific Research Applications
Synthesis of Complex Carbohydrates
One primary application of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is in the synthesis of complex carbohydrates. For instance, it has been utilized in the creation of analogues for the terminal trisaccharide of globotetraose, which is significant in understanding cellular recognition processes and developing carbohydrate-based therapeutics (Nilsson, Wendler, & Magnusson, 1994). This exemplifies the compound's role in facilitating the exploration of carbohydrate chemistry and its implications for biological studies.
Fluoro Derivatives Synthesis
Another notable application is in synthesizing fluoro derivatives of sugars, which are essential for probing the mechanistic aspects of carbohydrate-mediated biological processes. The transformation of methyl 4-O-mesy-alpha-D-galactopyranoside, a related compound, into its fluoro derivative underscores the versatility of such chemical frameworks in generating structurally modified sugars for biological research (Lopes & Taylor, 1979).
Safety And Hazards
The search results do not provide specific information on the safety and hazards associated with “Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside”.
Future Directions
The search results do not provide specific information on the future directions of research or applications of “Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside”.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPVDZTZGGKAHL-CJDMLRBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside |
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